2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and an acetamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzodioxole and oxadiazole rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the acetamide group could make it a potential target for hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and oxadiazole rings could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, similar in structure to the compound , demonstrated significant Src kinase inhibitory and anticancer activities. These compounds were synthesized to understand the role of specific substituents in inhibiting Src kinase, a critical enzyme involved in cancer progression. One derivative showed notable inhibition of cell proliferation in various carcinoma cells, suggesting the potential of similar compounds in cancer therapy (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Activities
Compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were evaluated as insecticidal agents against the cotton leafworm, showing the potential for agricultural applications. The synthesis involved creating various heterocycles, demonstrating the versatility of acetamide derivatives in developing new chemical entities with potential bioactivity (Fadda et al., 2017).
Anticonvulsant Activity
Novel benzothiazole derivatives with acetamide components were synthesized and evaluated for their anticonvulsant activity. Some compounds exhibited potent activity in electroshock and pentylenetetrazole seizure tests, with lower neurotoxicity compared to standard drugs. This indicates the potential of acetamide derivatives in developing new anticonvulsant medications (Liu et al., 2016).
Drug-likeness and Microbial Investigation
A study synthesized a library of dihydropyrrolone conjugates from benzotriazole and evaluated them for drug-likeness, antibacterial, antifungal, and antimycobacterial activities. The compounds showed good to moderate activity against bacterial strains, highlighting the potential of acetamide derivatives in antimicrobial drug development (Pandya et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-ethylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-2-16-5-7-17(8-6-16)13-25-22(29)14-28-11-3-4-19(28)24-26-23(27-32-24)18-9-10-20-21(12-18)31-15-30-20/h3-12H,2,13-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRDCDDSBQYHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide |
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